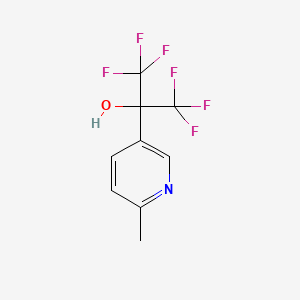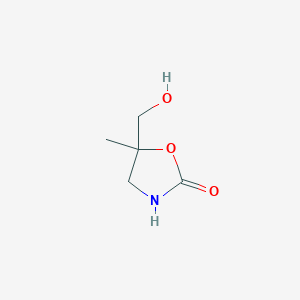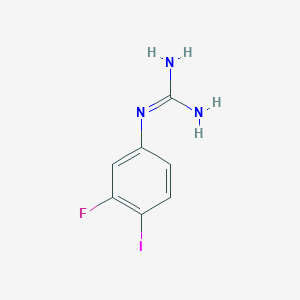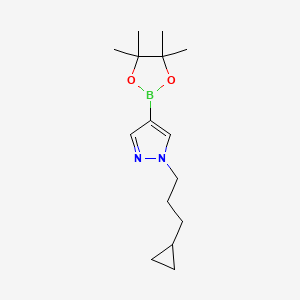
1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. One common method includes the use of pinacol as a protecting group for the boronic acid functionality. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as toluene or ethanol, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous or organic solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.
Protodeboronation: Formation of the corresponding pyrazole derivative without the boronic ester group.
Scientific Research Applications
1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
4-Pyrazoleboronic Acid Pinacol Ester: Similar in structure but lacks the cyclopropylpropyl group.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Contains a tert-butoxycarbonyl protecting group instead of the cyclopropylpropyl group.
Uniqueness: 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester is unique due to its cyclopropylpropyl group, which can impart different steric and electronic properties compared to other pyrazole boronic esters. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C15H25BN2O2 |
|---|---|
Molecular Weight |
276.18 g/mol |
IUPAC Name |
1-(3-cyclopropylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-17-18(11-13)9-5-6-12-7-8-12/h10-12H,5-9H2,1-4H3 |
InChI Key |
ILGHMZZWCGAPIJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


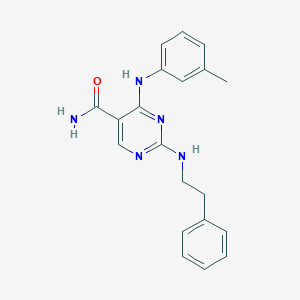



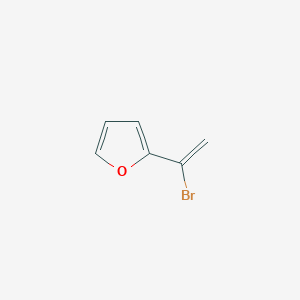

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
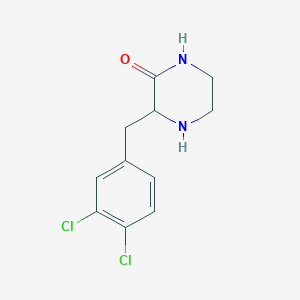
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
